4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy-

Vue d'ensemble

Description

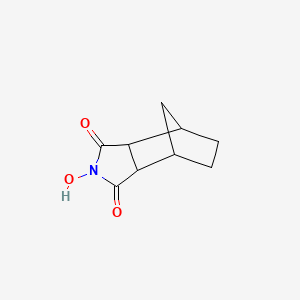

4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclic organic compounds and is often utilized in various fields of scientific research due to its versatile properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- typically involves a series of organic reactions starting with readily available precursors. The key steps often include cyclization reactions, which form the core structure of the compound. Specific catalysts and reagents such as acids or bases are employed to facilitate these transformations under controlled conditions. Temperature, pressure, and reaction time are crucial factors that need to be optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves scaling up the laboratory procedures. Batch or continuous flow reactors may be used to ensure consistent quality and quantity. Industrial methods focus on cost-effectiveness, safety, and minimizing environmental impact. Green chemistry principles are increasingly applied to make the synthesis more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions: 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used to induce oxidation reactions. Reduction reactions might involve reagents like lithium aluminum hydride. Substitution reactions generally require nucleophiles or electrophiles depending on the nature of the substituent being introduced.

Major Products Formed: The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of diketone derivatives, while reduction might yield alcohols or amines. Substitution reactions typically introduce new functional groups, expanding the compound’s versatility.

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

One of the primary applications of 4,7-Methano-1H-isoindole-1,3(2H)-dione is as an intermediate in the synthesis of pharmaceuticals , particularly the antipsychotic drug Lurasidone . This compound is crucial in the production process of Lurasidone, which is used to treat schizophrenia and depressive episodes associated with bipolar disorder. The synthesis involves using this isoindole derivative to form key structural components of the drug .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of new therapeutic agents or materials. Researchers have utilized it in synthesizing other complex molecules, demonstrating its versatility in chemical reactions .

Case Study: Synthesis of Lurasidone

A detailed study on the synthesis of Lurasidone from 4,7-Methano-1H-isoindole-1,3(2H)-dione highlights its role as an essential precursor. The synthetic route involves several steps where this compound undergoes specific reactions to yield Lurasidone. The study emphasizes the efficiency and yield of the process when utilizing this isoindole derivative compared to other methods .

Case Study: Development of New Antipsychotic Agents

In another research project focused on developing new antipsychotic agents, scientists explored modifications to the isoindole framework to enhance pharmacological properties. The findings indicated that derivatives of 4,7-Methano-1H-isoindole could exhibit improved efficacy and reduced side effects compared to existing treatments .

Mécanisme D'action

The mechanism by which 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can alter biological pathways, leading to the observed effects. Detailed studies involving molecular docking, spectroscopy, and crystallography help elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Uniqueness: 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- stands out due to its specific structural motif, which provides unique reactivity and stability compared to other similar compounds.

Similar Compounds: Similar compounds include other isoindole derivatives and cyclic anhydrides. These compounds share some structural features but differ in their chemical reactivity and applications.

Activité Biologique

4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy-, also known as (3aR,4S,7R,7aS)-rel-hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and studies.

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- CAS Number : 14805-29-9

- Appearance : White to almost white powder

- Melting Point : 152°C

- Storage Conditions : Refrigerated (2–8°C) .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to 4,7-Methano-1H-isoindole. For instance, N-substituted derivatives have shown significant antioxidant activity when evaluated using the DPPH method. The most active compound in these studies demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Interaction with Biological Targets

The compound has been assessed for its interaction with various biological targets:

- Monoamine Oxidase B (MAO-B) : It has been found that certain derivatives form hydrogen bonds with MAO-B, suggesting potential applications in treating neurological disorders .

- Cyclooxygenase-2 (COX-2) : The compound's interaction with COX-2 indicates anti-inflammatory potential, which could be beneficial in managing inflammatory diseases .

- Nuclear Factor Kappa B (NF-KB) : Inhibition of NF-KB suggests that this compound may also play a role in modulating immune responses and inflammation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics and good permeability across the blood-brain barrier (BBB). This is essential for compounds targeting central nervous system disorders. Additionally, toxicity profiles predict low adverse effects, making it a candidate for further development .

Study on Antioxidant Capacity

A study published in MDPI evaluated several derivatives of isoindole compounds for their total antioxidant capacity (TAC). The results indicated that compounds with specific structural features exhibited enhanced antioxidant properties. The TAC values are summarized in Table 1 below:

| Compound Name | TAC Value (μmol TE/g) | Active Against |

|---|---|---|

| Compound 1 | 120 | Free radicals |

| Compound 2 | 150 | MAO-B |

| Compound 3 | 130 | COX-2 |

Table 1: Total Antioxidant Capacity of Selected Compounds

Clinical Implications

The implications of these findings suggest that 4,7-Methano-1H-isoindole derivatives could serve as lead compounds in drug development for conditions such as neurodegenerative diseases and inflammatory disorders. Their ability to cross the BBB while exhibiting low toxicity makes them particularly appealing for further clinical exploration.

Propriétés

IUPAC Name |

4-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h4-7,13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCGHVBLTCGHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395184 | |

| Record name | STK252957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92619-32-4 | |

| Record name | Hexahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92619-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK252957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.